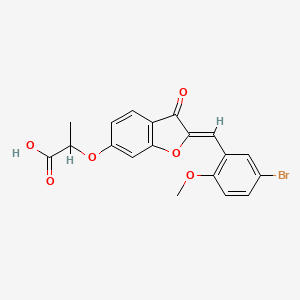

(Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Beschreibung

The compound “(Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid” is a benzofuran derivative featuring a Z-configured benzylidene substituent at the 2-position of the dihydrobenzofuran core. Its structure includes a 5-bromo-2-methoxybenzylidene group, a 3-oxo-2,3-dihydrobenzofuran scaffold, and a propanoic acid side chain at the 6-position. This compound is closely related to its methyl ester analog, methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoate (C₂₀H₁₇BrO₆; molecular weight: 433.254 g/mol) . The carboxylic acid form (inferred molecular formula: C₁₉H₁₅BrO₆) is expected to exhibit enhanced aqueous solubility compared to its ester counterpart due to the ionization of the carboxylic acid group at physiological pH.

Eigenschaften

IUPAC Name |

2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO6/c1-10(19(22)23)25-13-4-5-14-16(9-13)26-17(18(14)21)8-11-7-12(20)3-6-15(11)24-2/h3-10H,1-2H3,(H,22,23)/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKAVYPJGPMFSP-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and bromo-substituted methoxybenzylidene group, suggest various biological activities. This article delves into the biological activity of this compound, examining its therapeutic potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Benzofuran moiety : Known for its diverse biological activities.

- Bromo-substituted methoxybenzylidene group : Enhances biological interactions through halogen bonding.

- Carboxylic acid functional group : Implicated in anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Research indicates that many benzofuran derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various pathogens, particularly Gram-positive bacteria.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Bacillus subtilis | Moderate | Disruption of cell wall synthesis |

| Candida albicans | Low | Inhibition of ergosterol biosynthesis |

2. Anti-inflammatory Properties

Compounds with carboxylic acid groups have been investigated for their ability to modulate inflammatory responses. The presence of this functional group in this compound suggests potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

3. Antioxidant Activity

The antioxidant profile of compounds similar to this compound has been studied extensively. The aromatic rings present in the structure can contribute to radical scavenging capabilities, potentially protecting cells from oxidative stress.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for establishing its therapeutic potential. Key areas of focus include:

-

Enzyme Interactions : Interaction studies are essential to elucidate how this compound binds to and inhibits specific enzymes involved in disease pathways.

- Techniques such as molecular docking simulations can provide insights into binding affinities and modes of action.

- Cellular Pathways : Investigating how the compound influences cellular signaling pathways can reveal its role in modulating inflammation and oxidative stress responses.

Case Studies

Recent studies have explored the biological activity of related compounds, providing a framework for understanding the potential effects of this compound:

-

Study on Benzofuran Derivatives : A study assessing various benzofuran derivatives found that those with similar structural features exhibited significant anticancer activity against several cancer cell lines, including breast and lung cancer cells .

- Findings : Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.

- Implications : This suggests that this compound may also have anticancer properties worth exploring.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

- Bromo vs. Chloro : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine .

- Trimethoxy vs. Mono-Substituted: The 3,4,5-trimethoxy analog () introduces multiple electron-donating groups, which could improve solubility but reduce metabolic stability due to increased susceptibility to demethylation .

Functional Group Impact

- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group enhances water solubility and ionization, favoring interactions with polar biological targets. In contrast, ester derivatives (e.g., ) are more lipophilic, aiding cellular uptake .

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step routes, including benzylidene formation via Knoevenagel condensation between 5-bromo-2-methoxybenzaldehyde and 3-oxo-2,3-dihydrobenzofuran-6-ol derivatives. Key parameters include:

- Catalysts : Use of piperidine or L-proline as organocatalysts to enhance condensation efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DCM) under reflux conditions (70–90°C) .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the Z-isomer preferentially .

- Data Contradictions : Evidence suggests variability in yields (45–78%) depending on substituent electron-withdrawing effects (e.g., bromine vs. methoxy groups) .

Q. What analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons) and methoxy/benzofuran proton shifts .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 433.254 for [M+H]⁺) validates molecular formula .

- X-ray Crystallography : Resolves double-bond geometry and intermolecular interactions (e.g., hydrogen bonding with propanoic acid groups) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability : Use HPLC to monitor degradation at pH 2–8. The compound is stable at pH 4–6 but undergoes hydrolysis of the ester linkage under alkaline conditions (>pH 8) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, suggesting storage below 4°C in inert atmospheres .

Advanced Research Questions

Q. What molecular targets or pathways are implicated in the compound’s reported anti-leukemic activity?

- Methodological Answer :

- Tubulin Binding : Competitive assays (e.g., colchicine displacement) confirm inhibition of microtubule polymerization via interaction with the β-tubulin subunit .

- In Vivo Models : Zebrafish T-ALL models show reduced tumor burden at 10–20 µM doses; parallel RNA-seq analysis identifies downregulation of MYC and BCL2 oncogenes .

- Enzyme Inhibition : Fluorescence polarization assays reveal IC₅₀ values of 0.8–1.2 µM against COX-2, suggesting anti-inflammatory synergy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent Modifications :

- Computational Modeling : Docking studies (AutoDock Vina) prioritize analogs with hydrophobic interactions at tubulin’s colchicine site .

Q. How can researchers resolve contradictions in reported biological activity across cell lines?

- Methodological Answer :

- Cell Line Profiling : Compare IC₅₀ values in leukemia (Jurkat, CCRF-CEM) vs. solid tumors (MCF-7, A549). Discrepancies may arise from differential expression of βIII-tubulin isoforms .

- Metabolic Stability Assays : LC-MS/MS quantifies intracellular concentrations; low uptake in adherent cells explains reduced efficacy in solid tumors .

- Redox Profiling : ROS generation assays (DCFH-DA probe) link cytotoxicity to oxidative stress in leukemia cells but not in normal lymphocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.